4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an oxazole ring, which is further substituted with a carboxylate group. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a similar coupling reaction, using a methylphenylboronic acid as the coupling partner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and ligands for chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: This compound shares the bromophenyl group but lacks the oxazole ring and carboxylate group.
4-Methylphenylacetic Acid: Similar to 4-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate but lacks the bromophenyl group and oxazole ring.
4-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but with a phenyl group instead of a methylphenyl group.
Uniqueness
This compound is unique due to the presence of both bromophenyl and methylphenyl groups attached to the oxazole ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C17H12BrNO3 |
---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4-bromophenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO3/c1-11-2-4-12(5-3-11)16-10-15(19-22-16)17(20)21-14-8-6-13(18)7-9-14/h2-10H,1H3 |
InChI Key |
MMNJZKWAXJKUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.